molecular formula C9H8BrN3 B1460886 6-Bromo-3-methyl-1,5-naphthyridin-2-amine CAS No. 1049130-72-4

6-Bromo-3-methyl-1,5-naphthyridin-2-amine

Cat. No. B1460886
M. Wt: 238.08 g/mol
InChI Key: UKFLBOFHBHHBIG-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,5-naphthyridin-2-amine (6-Br-MNA) is a synthetic compound that has been studied extensively in the scientific community for its potential applications in various fields. This compound is a heterocyclic amine that can be synthesized via a variety of methods, including the reaction of 6-bromo-3-methyl-1,5-naphthyridine with 2-aminoethanol. 6-Br-MNA has been studied for its possible uses in drug development, as a reagent in organic synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Chemical Reactions and Intermediates

6-Bromo-3-methyl-1,5-naphthyridin-2-amine demonstrates interesting behaviors in chemical reactions, particularly involving aminations and rearrangements. When reacted with potassium amide in liquid ammonia, bromo-naphthyridines, like the compound , are converted into amino-naphthyridines. This process is understood to involve naphthyridyne intermediates, which are crucial for these reactions (Czuba, 2010). Additionally, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a similar compound, produces only the corresponding amino derivative, further illustrating the specificity of these reactions (Czuba & Woźniak, 2010).

Synthesis and Derivatives

The compound and its derivatives have been a focus in the synthesis of new molecules. For instance, the synthesis of certain carbamate and amine derivatives of related naphthyridines has been explored due to their potent cytotoxicity and the challenges related to their water solubility (林昭蓉, 2006). Furthermore, room temperature, copper-catalyzed aminations of bromonaphthyridines with aqueous ammonia open up efficient pathways to obtain functional, nonsymmetric diamidonaphthyridines, highlighting the utility of these compounds in organic synthesis (Anderson et al., 2010).

Potential Pharmaceutical Applications

Some derivatives of bromo-naphthyridines have shown significant potential in pharmaceutical applications. For example, N4-substituted 7-bromo-1,5-naphthyridin-4-amines have demonstrated notable antimalarial activity, indicating the therapeutic relevance of these compounds (Barlin & Tan, 1985). This suggests the broader potential of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine and its derivatives in medicinal chemistry.

Novel Synthetic Methods

Innovative methods for synthesizing naphthyridine derivatives are continually being developed. For instance, an eco-friendly, catalyst-free synthesis of naphthyridines in water has been reported, representing a significant advancement in the sustainable production of these compounds (Mukhopadhyay et al., 2011). Such methods are crucial for the efficient and environmentally responsible production of naphthyridine derivatives, including 6-Bromo-3-methyl-1,5-naphthyridin-2-amine.

properties

IUPAC Name

6-bromo-3-methyl-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-4-7-6(13-9(5)11)2-3-8(10)12-7/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLBOFHBHHBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=N2)Br)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-1,5-naphthyridin-2-amine

CAS RN

1049130-72-4
Record name 6-bromo-3-methyl-1,5-naphthyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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